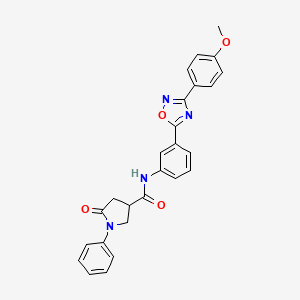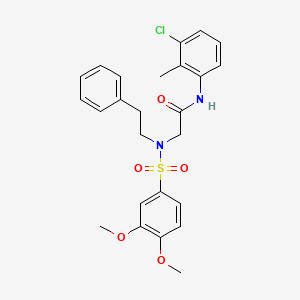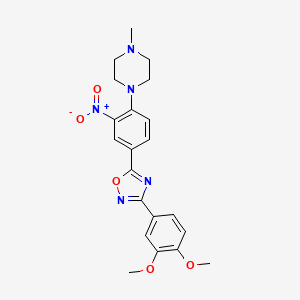![molecular formula C20H20N4OS B7688789 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7688789.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Also known as IB-MECA, this compound belongs to the class of adenosine A3 receptor agonists and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine, have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It’s known that the compound forms bonds between the c9a carbon and the n1 nitrogen, and between the n2 nitrogen and the c3 carbon . This bonding pattern may influence its interaction with its targets.
Biochemical Pathways
The formation of bonds between specific carbon and nitrogen atoms suggests that it may interact with biochemical pathways involving these elements .
Pharmacokinetics
Its molecular weight of 3244 g/mol suggests that it may have good bioavailability, as compounds with molecular weights below 500 g/mol are generally well-absorbed.
Result of Action
Given its potential interaction with cdk2, it may have effects on cell cycle regulation .
Advantages and Limitations for Lab Experiments
The use of IB-MECA in laboratory experiments offers several advantages, including its high potency and selectivity for the adenosine A3 receptor. However, the compound also has some limitations, including its relatively short half-life and potential for off-target effects.
Future Directions
There are several potential future directions for research on IB-MECA, including:
1. Further investigation of its anti-tumor effects in different cancer types and the underlying mechanisms of action.
2. Exploration of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of novel analogs with improved pharmacokinetic properties and selectivity for the adenosine A3 receptor.
4. Evaluation of its potential use in combination with other drugs for synergistic effects in cancer and inflammation.
5. Investigation of its effects on immune function and potential use in autoimmune diseases.
Synthesis Methods
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide involves a multi-step process that typically begins with the preparation of 6-methyl-1H-pyrazolo[3,4-b]quinoline. This intermediate is then reacted with isobutylamine and thiophene-2-carboxylic acid to yield the final product.
Scientific Research Applications
IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
properties
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-12(2)11-24-19-15(10-14-9-13(3)6-7-16(14)21-19)18(23-24)22-20(25)17-5-4-8-26-17/h4-10,12H,11H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOBRHANWSLLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=CS4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)









